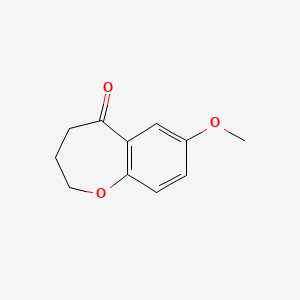
7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Descripción general
Descripción
“7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12O3/c1-13-8-4-5-11-9(7-8)10(12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.21 , and it is a liquid at room temperature . Unfortunately, the boiling point and other physical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its derivatives have been extensively studied for their chemical synthesis and structural properties. Researchers have synthesized various structural analogues, such as 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, exploring different bromo-compounds and their conversion processes (Carpenter, Peesapati, & Proctor, 1979). Moreover, conformational analysis using 1H and 13C nuclear magnetic resonance has been conducted to understand the molecular structure and behavior in various solvents (Lachapelle & St-Jacques, 1987).
Pharmacological Potential
Several studies have focused on the pharmacological potential of derivatives of this compound. Compounds like 3,7-Bis(hydroxymethyl)-1-benzoxepin-5(2H)-one, derived from fungal cultures, have been synthesized and analyzed for potential pharmacological applications (Holroyde, Orr, & Thaller, 1978). Additionally, synthesis of tetrahydrobenzoxazepine acetals with electron-withdrawing groups has shown anticancer activity against breast cancer cells, indicating the therapeutic potential of these compounds (Díaz-Gavilán et al., 2004).
Molecular Design and Synthesis
In the domain of molecular design, compounds like 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols have been synthesized and evaluated as NR2B-selective NMDA receptor antagonists, showcasing the role of these derivatives in neurological research (Tewes et al., 2010). Additionally, the one-pot synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines has opened doors for the development of pharmacologically active heterocyclic scaffolds (Calder, Sharif, McGonagle, & Sutherland, 2015).
Rearrangement and Dimerization Studies
Studies have also been conducted on the rearrangement of chromanone oximes, leading to the production of 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives, highlighting the dynamic nature of these compounds under different chemical conditions (Ito, 1968).
Safety and Hazards
The safety information for “7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one” includes several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound.
Propiedades
IUPAC Name |
7-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-8-4-5-11-9(7-8)10(12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDQPKDUJDKJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



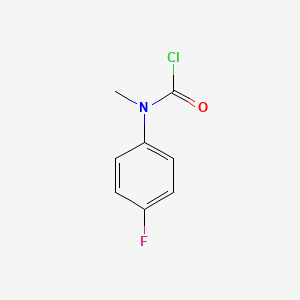
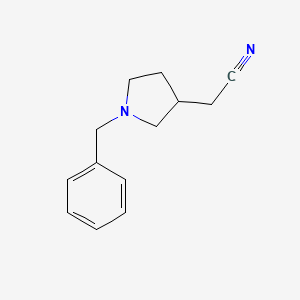


![2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3384465.png)
![N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B3384471.png)
![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384478.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384479.png)
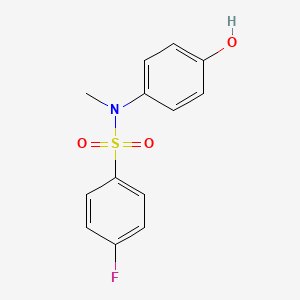
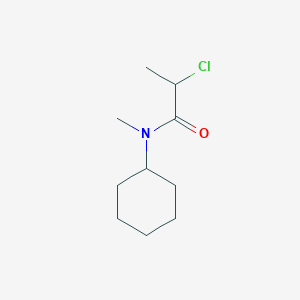

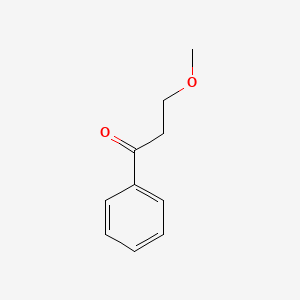
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B3384523.png)
